DOTA-NOC, DOTA-[Nal3]-octreotide

Somatostatin receptor pharmacology Neuroendocrine tumor imaging Radiopeptide affinity profiling

DOTA-NOC, chemically defined as [DOTA]-1-Nal3-octreotide, is a somatostatin receptor (SSTR)-targeting radiopeptide composed of the macrocyclic chelator DOTA conjugated to an octreotide backbone modified at position 3 with 1-naphthylalanine (1-Nal). This substitution confers a distinctly broadened receptor binding profile encompassing high affinity for SSTR subtypes 2, 3, and 5, in contrast to the predominantly SSTR2-selective profiles of its closest clinical analogs DOTA-TATE and DOTA-TOC.

Molecular Formula C69H94N14O17S2
Molecular Weight 1455.7 g/mol
Cat. No. B12298608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-NOC, DOTA-[Nal3]-octreotide
Molecular FormulaC69H94N14O17S2
Molecular Weight1455.7 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)
InChIKeyPZCJTYVWTGPGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-NOC (DOTA-[Nal3]-octreotide): A Pan-Somatostatin Radiopeptide for Multi-Receptor Targeting in NET Imaging and Therapy


DOTA-NOC, chemically defined as [DOTA]-1-Nal3-octreotide, is a somatostatin receptor (SSTR)-targeting radiopeptide composed of the macrocyclic chelator DOTA conjugated to an octreotide backbone modified at position 3 with 1-naphthylalanine (1-Nal). This substitution confers a distinctly broadened receptor binding profile encompassing high affinity for SSTR subtypes 2, 3, and 5, in contrast to the predominantly SSTR2-selective profiles of its closest clinical analogs DOTA-TATE and DOTA-TOC [1][2]. Originally developed and characterized by Wild et al. (2003), DOTA-NOC can be radiolabelled with various diagnostically and therapeutically relevant radiometals—including 68Ga, 111In, 90Y, and 177Lu—making it a versatile platform for both PET/CT imaging and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs) [1].

Why DOTA-NOC Cannot Be Interchanged with DOTA-TATE or DOTA-TOC: Receptor Pharmacology Drives Clinical Performance


The three most widely used 68Ga-DOTA-conjugated somatostatin analogs for NET imaging—DOTA-TOC, DOTA-NOC, and DOTA-TATE—are frequently treated as interchangeable in procurement and clinical protocols. However, their SSTR subtype selectivity profiles diverge markedly. DOTA-TATE is an SSTR2-selective agonist with negligible affinity for SSTR3 (IC50 >1,000 nM) and weak affinity for SSTR5 (IC50 377 nM). DOTA-TOC binds SSTR2 with high affinity but has only weak affinity for SSTR3 (IC50 613 nM) and moderate affinity for SSTR5 (IC50 73 nM). DOTA-NOC, carrying the 1-Nal3 modification, binds SSTR2, SSTR3, and SSTR5 with high affinity—IC50 values of 1.9, 40, and 7.2 nM respectively for the 68Ga-labeled form [1]. Since different NET subtypes and lesions within the same patient express heterogeneous SSTR subtype profiles, this pharmacological divergence translates directly into differential lesion detection rates in clinical head-to-head studies, precluding simple substitution without risking diagnostic blind spots [2].

Quantitative Comparative Evidence for DOTA-NOC: Differentiated Performance Data vs. DOTA-TATE, DOTA-TOC, and DOTA-OC


Pan-Somatostatin Receptor Binding Profile: DOTA-NOC Uniquely Targets SSTR2, SSTR3, and SSTR5 with High Affinity

DOTA-NOC is the only clinically established 68Ga-DOTA peptide that simultaneously binds SSTR2, SSTR3, and SSTR5 with nanomolar affinity. Measured via competitive binding against [125I][Leu8, D-Trp22, Tyr25]somatostatin-28, 68Ga-DOTA-NOC exhibits IC50 values of 1.9 ± 0.4 nM (SSTR2), 40.0 ± 5.8 nM (SSTR3), and 7.2 ± 1.6 nM (SSTR5), while 111In-DOTA-NOC yields 2.9 ± 0.1 nM (SSTR2), 8 ± 2 nM (SSTR3), and 11.2 ± 3.5 nM (SSTR5). In contrast, 68Ga-DOTA-TATE is SSTR2-selective with IC50 values of 0.20 ± 0.04 nM (SSTR2), >1,000 nM (SSTR3), and 377 ± 18 nM (SSTR5). 68Ga-DOTA-TOC shows 2.5 ± 0.5 nM (SSTR2), 613 ± 140 nM (SSTR3), and 73 ± 12 nM (SSTR5). Neither comparator achieves sub-100 nM affinity for SSTR3. [1][2]

Somatostatin receptor pharmacology Neuroendocrine tumor imaging Radiopeptide affinity profiling

Superior Lesion Detection Sensitivity: 68Ga-DOTA-NOC Detects 93.5% vs. 85.5% for 68Ga-DOTA-TATE in GEP-NET Patients

In the only published prospective, randomized crossover study directly comparing 68Ga-DOTA-NOC and 68Ga-DOTA-TATE PET/CT within the same patients (n = 18) with biopsy-proven gastroenteropancreatic neuroendocrine tumors (GEP-NETs), 68Ga-DOTA-NOC demonstrated a lesion-based sensitivity of 93.5% (232 of 248 confirmed lesions), compared with 85.5% for 68Ga-DOTA-TATE (P = 0.005). The improved performance was attributed primarily to a significantly higher detection rate of liver metastases by DOTA-NOC, rather than to tumor differentiation grade. Multivariate analysis revealed that the effect was independent of tumor grade (G1–G3). Furthermore, 68Ga-DOTA-NOC changed clinical management in 3 of 18 patients (17%). [1]

Neuroendocrine tumor PET/CT Lesion detection sensitivity Head-to-head clinical comparison

3- to 4-Fold Higher In Vivo Tumor and Target-Tissue Uptake vs. DOTA-TOC in Preclinical Models

Biodistribution studies in CA 20948 tumor-bearing rats (a well-characterized model of SSTR-positive pancreatic acinar carcinoma) demonstrated that at 4 hours post-injection, the uptake of [111In]DOTA-NOC in tumor tissue and SSTR-positive normal tissues (adrenals, stomach, and pancreas) was 3 to 4 times higher than that of [111In]DOTA-TOC. Differential blocking experiments with unlabeled somatostatin analogs confirmed that this enhanced uptake is at least partially mediated through SSTR3 and SSTR5, which are not engaged by DOTA-TOC. Rapid clearance was observed from all SSTR-negative tissues except the kidneys. [1]

Biodistribution Tumor targeting Preclinical radiopharmaceutical evaluation

2-Fold Higher Cellular Internalization Rate vs. DOTA-TOC: Mechanistic Basis for Enhanced Tumor Retention

The rate and extent of receptor-mediated internalization is a critical determinant of tumor retention and imaging contrast for somatostatin-based radiopeptides. In AR4-2J rat pancreatic tumor cells, [111In]DOTA-NOC demonstrated a specific and high rate of internalization. After 4 hours of incubation, the internalized fraction of [111In]DOTA-NOC was approximately 2 times higher than that of [111In]DOTA-TOC and 3 times higher than that of [111In]DOTA-octreotide ([111In]DOTA-OC). Importantly, the internalized radiopeptide was shown to be externalized intact upon acid wash, with a plateau reached after 2–3 hours of externalization, consistent with a steady state achieved through receptor reactivation and re-endocytosis. [1]

Receptor-mediated internalization Cellular retention Radiopeptide trafficking

Lower Renal Retention vs. DOTA-TATE in 111In-Labeled Form: Implications for Kidney Dosimetry in Diagnostic Imaging

Renal accumulation is the primary dose-limiting factor for somatostatin receptor-targeted radiopharmaceuticals, as the kidneys are the main route of excretion and a site of partial tubular reabsorption. In a direct comparative study of 111In-labeled DOTA-NOC and DOTA-TATE in rats, significantly higher radioactivity concentrations were observed in SSTR-rich target organs after DOTA-NOC administration, while in the kidneys, higher retention of 111In-DOTA-TATE compared to 111In-DOTA-NOC was detected. In the OK cell line (an in vitro model of renal proximal tubular cells), conflicting results were observed, underscoring the complexity of renal handling. These preclinical findings suggest that 111In-DOTA-NOC may offer a more favorable kidney-to-target tissue ratio for diagnostic imaging compared with 111In-DOTA-TATE. [1] More broadly, freeze-dried kit formulations of both DOTA-NOC and DOTA-TATE have been successfully developed with >99% radiochemical purity for 177Lu labeling, enabling reproducible hospital radiopharmacy preparation [2].

Renal dosimetry Kidney retention Diagnostic radiopharmaceutical safety

Evidence-Backed Application Scenarios Where DOTA-NOC Provides Verifiable Scientific Advantage


Gastroenteropancreatic NET Imaging with Maximal Lesion Detection Sensitivity

For clinical PET/CT imaging of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), where undetected lesions directly affect staging and therapeutic decision-making, 68Ga-DOTA-NOC should be prioritized over 68Ga-DOTA-TATE. The prospective head-to-head evidence demonstrates a lesion-based sensitivity of 93.5% for DOTA-NOC versus 85.5% for DOTA-TATE (P = 0.005), driven predominantly by superior detection of liver metastases—the most common site of NET metastatic spread. This 8-percentage-point advantage led to management changes in 17% of patients [1]. The clinical sensitivity advantage is mechanistically grounded in DOTA-NOC's engagement of SSTR3 and SSTR5, which are co-expressed with SSTR2 in a substantial fraction of GEP-NET lesions [2].

Tumors with Documented SSTR3 and/or SSTR5 Co-Expression: Multi-Receptor Targeting

In tumor types known to co-express SSTR3 and SSTR5 alongside SSTR2—such as well-differentiated thyroid cancers, certain bronchopulmonary carcinoids, and pheochromocytomas/paragangliomas—DOTA-NOC provides a pharmacological advantage over SSTR2-selective agents. DOTA-NOC binds SSTR3 with an IC50 of 40 nM (68Ga) and SSTR5 with an IC50 of 7.2 nM, whereas DOTA-TATE shows no meaningful SSTR3 binding (IC50 >1,000 nM) and only weak SSTR5 engagement (IC50 377 nM). DOTA-TOC shows SSTR3 affinity of 613 nM and SSTR5 of 73 nM—substantially weaker than DOTA-NOC [2]. For bronchopulmonary carcinoids specifically, 68Ga-DOTA-NOC PET/CT has been reported to achieve a detection sensitivity of 91.7% [3], making it a strong candidate for imaging SSTR3/5-expressing thoracic NETs.

Preclinical Radiopharmaceutical Development Requiring High Internalization for Therapeutic Isotope Delivery

In preclinical development of therapeutic radiopeptides, where high and sustained intracellular accumulation of the radionuclide is required for effective tumor cell killing, DOTA-NOC's 2-fold higher internalization rate versus DOTA-TOC and 3-fold advantage versus DOTA-OC in AR4-2J tumor cells [1] provides a quantitative rationale for selecting DOTA-NOC as the peptide scaffold. Combined with the 3- to 4-fold higher in vivo tumor uptake demonstrated in the CA 20948 rat model [1], DOTA-NOC offers a strong preclinical foundation for 177Lu- or 90Y-labeled PRRT development, particularly when the intended clinical indication involves tumors with heterogeneous SSTR subtype expression.

Hospital Radiopharmacy: Kit-Based Radiolabeling with Dual Diagnostic/Therapeutic Flexibility

DOTA-NOC can be formulated as a freeze-dried kit enabling on-site radiolabeling with both diagnostic (68Ga) and therapeutic (177Lu) radiometals, achieving >99% radiochemical purity with a standardized protocol—comparable to DOTA-TATE kits [1]. This dual-use capability allows a single-peptide procurement to serve both diagnostic PET/CT workflows and PRRT dose preparation, simplifying inventory management. For institutions that have adopted DOTA-NOC as their primary diagnostic tracer, the ability to use the same peptide backbone for 177Lu therapy maintains pharmacological consistency between the diagnostic and therapeutic pair—a theranostic principle that is established with DOTA-TATE but is also fully achievable with DOTA-NOC, with the added benefit of SSTR3/5 coverage [2][3].

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